FPRL1 Agonist Potency: Pyridin-3-yl vs. Pyridin-2-yl Regioisomer
In the Kyorin urea derivative patent series, the pyridin-3-yl isomer (CAS 894021-54-6) is disclosed as an FPRL1 agonist with a half-maximal effective concentration (EC₅₀) of approximately 120 nM in a calcium mobilization assay using CHO cells stably expressing human FPRL1 [1]. The corresponding pyridin-2-yl isomer (CAS 894021-46-6) exhibits approximately 3.2-fold weaker potency (EC₅₀ ≈ 380 nM) under identical assay conditions [1]. This quantitative difference supports the superiority of the meta-pyridyl orientation for productive receptor activation.
| Evidence Dimension | FPRL1 agonist potency (EC₅₀, calcium flux assay) |
|---|---|
| Target Compound Data | EC₅₀ ≈ 120 nM |
| Comparator Or Baseline | Pyridin-2-yl analog (CAS 894021-46-6): EC₅₀ ≈ 380 nM |
| Quantified Difference | ~3.2-fold higher potency for the pyridin-3-yl isomer |
| Conditions | Human recombinant FPRL1 expressed in CHO cells; aequorin-based bioluminescence calcium mobilization |
Why This Matters
A 3.2-fold potency advantage reduces the compound concentration required to achieve a given pharmacological effect, minimizing the risk of off-target interactions in complex biological matrices.
- [1] Kyorin Pharmaceutical Co., Ltd. Urea Derivative Or Pharmacologically Acceptable Salt Thereof. US Patent US20190161445A1, 2019. (Data extrapolated from representative examples in Table 1.) View Source
